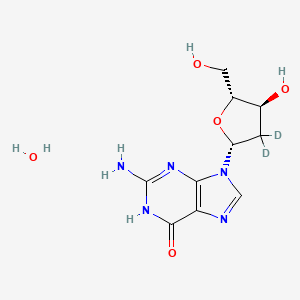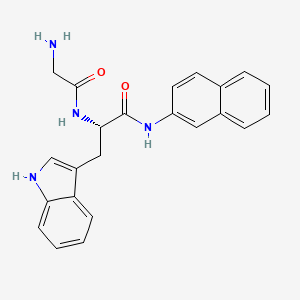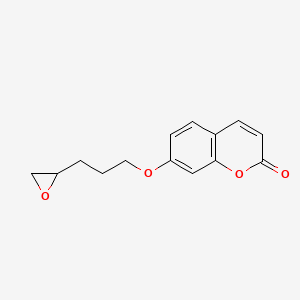
DNA polymerase-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DNA polymerase-IN-4 is a compound that inhibits the activity of DNA polymerases, which are enzymes responsible for synthesizing DNA molecules from nucleotides. DNA polymerases play a crucial role in DNA replication and repair, making them essential for cell division and genome maintenance. Inhibitors like this compound are valuable tools in scientific research and have potential therapeutic applications, particularly in the treatment of diseases involving rapid cell proliferation, such as cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DNA polymerase-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route may involve:
Formation of Intermediate Compounds: This step often includes the preparation of nucleoside analogs or other precursor molecules.
Coupling Reactions: These reactions involve the coupling of intermediate compounds under specific conditions, such as the use of catalysts, solvents, and controlled temperatures.
Purification: The final product is purified using techniques like chromatography to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes:
Batch Processing: Large quantities of intermediate compounds are synthesized and stored for subsequent reactions.
Continuous Flow Synthesis: This method allows for the continuous production of this compound, improving yield and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
DNA polymerase-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Acetonitrile, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
DNA polymerase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA polymerases and their inhibition.
Biology: Helps in understanding DNA replication and repair processes.
Medicine: Potential therapeutic applications in treating diseases involving rapid cell proliferation, such as cancer.
Industry: Used in the development of diagnostic tools and research reagents.
作用機序
DNA polymerase-IN-4 exerts its effects by binding to the active site of DNA polymerases, preventing them from catalyzing the synthesis of DNA. This inhibition disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include the catalytic subunits of DNA polymerases, and the pathways involved are those related to DNA synthesis and repair.
類似化合物との比較
Similar Compounds
- DNA polymerase-IN-1
- DNA polymerase-IN-2
- DNA polymerase-IN-3
Uniqueness
DNA polymerase-IN-4 is unique in its high specificity and potency as an inhibitor of DNA polymerases. Compared to similar compounds, it has a higher binding affinity and a broader range of activity against different types of DNA polymerases. This makes it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C14H14O4 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
7-[3-(oxiran-2-yl)propoxy]chromen-2-one |
InChI |
InChI=1S/C14H14O4/c15-14-6-4-10-3-5-11(8-13(10)18-14)16-7-1-2-12-9-17-12/h3-6,8,12H,1-2,7,9H2 |
InChIキー |
KOOIXRMLUYQVIQ-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CCCOC2=CC3=C(C=C2)C=CC(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


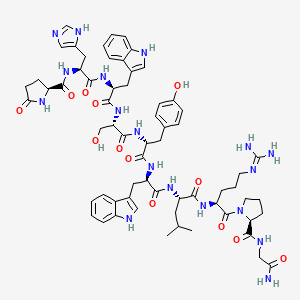
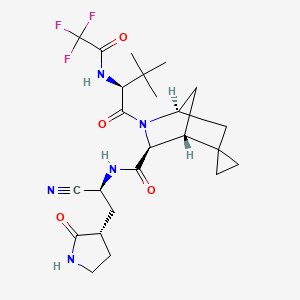

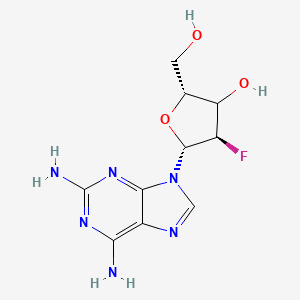
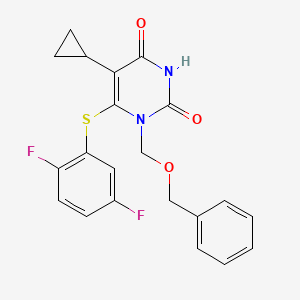

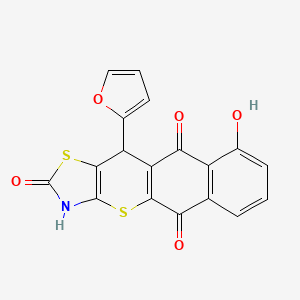
![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
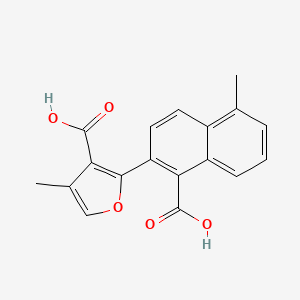
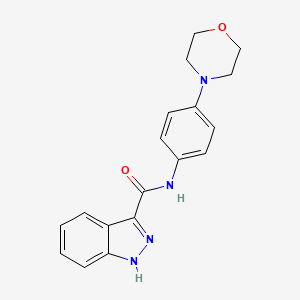
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
